molecular formula C16H21N3O2 B1438955 3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione CAS No. 1218642-40-0

3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione

Cat. No.: B1438955
CAS No.: 1218642-40-0
M. Wt: 287.36 g/mol
InChI Key: IZSDOALUQLXXEU-UHFFFAOYSA-N
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Description

3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione is a synthetic compound belonging to the family of piperazines. It has a molecular formula of C16H21N3O2 and a molecular weight of 287.36 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent, with a particular affinity for releasing dopamine and norepinephrine . This interaction with neurotransmitter systems is believed to underlie its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: This compound is a derivative of piperidine and shares structural similarities with 3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione.

    Proline Derivatives: These compounds also feature a pyrrolidine ring and are used in various chemical and biological applications.

Uniqueness

This compound is unique due to its specific structural features and its ability to interact with monoamine neurotransmitter systems. This makes it a valuable compound for research in neurochemistry and potential therapeutic applications.

Properties

IUPAC Name

3-[(1-benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15-10-14(16(21)18-15)17-13-6-8-19(9-7-13)11-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSDOALUQLXXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2CC(=O)NC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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